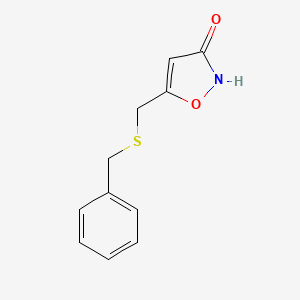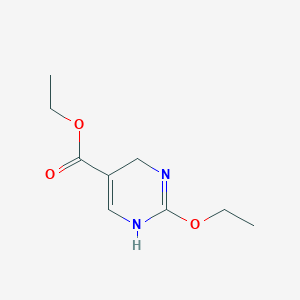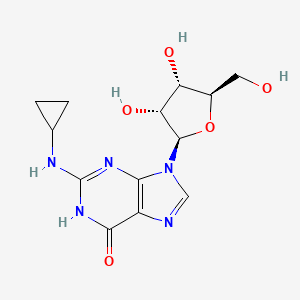![molecular formula C21H13ClN4O4 B12919665 Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- CAS No. 647853-12-1](/img/structure/B12919665.png)
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound, fused with a benzamide group, making it a significant molecule in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Applications De Recherche Scientifique
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to inhibit certain enzymes and proteins, disrupting cellular processes in bacteria and cancer cells . The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that cause cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antibiotic.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is unique due to its specific combination of a quinoxaline moiety with a benzamide group, which imparts a distinct set of biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
647853-12-1 |
|---|---|
Formule moléculaire |
C21H13ClN4O4 |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
2-chloro-5-nitro-N-(4-quinoxalin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C21H13ClN4O4/c22-17-10-7-14(26(28)29)11-16(17)21(27)24-13-5-8-15(9-6-13)30-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,27) |
Clé InChI |
CDGZVKYEFKIDOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


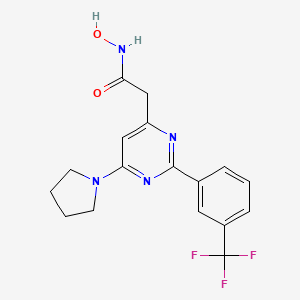
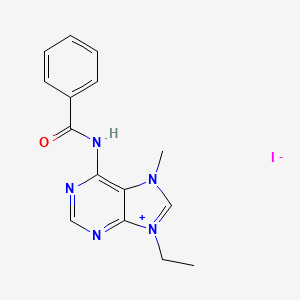
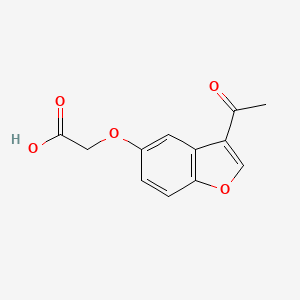
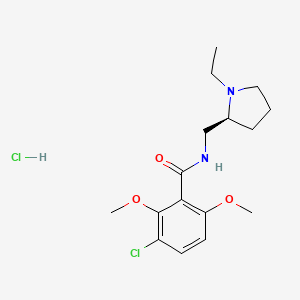
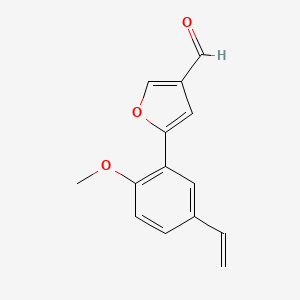
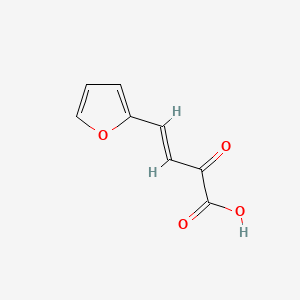
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
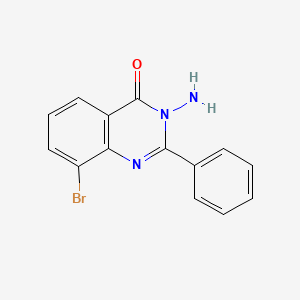

![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
